molecular formula C7H7FO2 B1439087 2-Fluoro-3-methoxyphenol CAS No. 447462-87-5

2-Fluoro-3-methoxyphenol

Cat. No. B1439087
CAS RN: 447462-87-5
M. Wt: 142.13 g/mol
InChI Key: HRZRWOBHACTFLF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H7FO2 . It is used as a reactant for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methoxyphenol consists of a phenol ring with a fluorine atom and a methoxy group attached to it . It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

2-Fluoro-3-methoxyphenol has a molecular weight of 142.13 and is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Building Blocks for Synthesis

Phenol derivatives like 2-Fluoro-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented for phenol derivatives .

Production of Plastics

m-Aryloxy phenols, a group to which 2-Fluoro-3-methoxyphenol belongs, are commonly used in the production of plastics . They can improve the thermal stability and flame resistance of these materials .

Adhesives Manufacturing

m-Aryloxy phenols are also used in the production of adhesives . Their unique properties can enhance the performance of these products .

Coatings Industry

In the coatings industry, m-Aryloxy phenols are utilized due to their ability to improve the thermal stability and flame resistance of the coatings .

Antioxidants

m-Aryloxy phenols have applications as antioxidants . They can help prevent oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .

Ultraviolet Absorbers

These compounds can also serve as ultraviolet absorbers . This makes them useful in products that require protection from UV radiation .

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They can slow down or stop the spread of fire by releasing a substance that cools the material below its ignition temperature .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety And Hazards

2-Fluoro-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

While specific future directions for 2-Fluoro-3-methoxyphenol are not mentioned in the search results, m-aryloxy phenols have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZRWOBHACTFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653906
Record name 2-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxyphenol

CAS RN

447462-87-5
Record name 2-Fluoro-3-methoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447462875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxyphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RBB584YC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-3-methoxy-phenylboronic acid (10.0 g, 0.059 mol) in tetrahydrofuran (160 mL) was added glacial acetic acid (60 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 8 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 65 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 2-fluoro-3-methoxy-phenol (6.77 g, 81%) as a pale yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3-methoxyphenylboronic acid (30.4 g) in THF (300 mL) was added dropwise aqueous hydrogen peroxide (100 mL, 30% wt in water), and the mixture was heated with reflux for 1 hr. The reaction mixture was allowed to be cooled to room temperature, saturated aqueous sodium sulfite was added thereto, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by combi flash (petroleum ether/ethyl acetate) to give the title compound (24.8 g).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-fluoroanisole (1.8 ml, 15.85 mmol), pentamethyldiethyenetriamine (3.6 mL, 17.45 mmol) and tetrahydrofuran (10 mL) is stirred at −78° C. A 2.5 M solution of n-butyllithium in hexanes (7 ml, 17.45 mmol) is added dropwise and the resulting solution is stirred at −78° C. 2 hr. Trimethylborate (2 mL, 17.45 mmol) is added and the reaction is warmed to room temperature and stirred 1 hr. Acetic acid (1.4 ml, 23.8 mmol) is added followed by an aqueous 30% solution of hydrogen peroxide (1.8 mL, 17.45 mmol) and the resulting mixture is stirred rapidly 18 hr at room temperature. The reaction mixture is diluted with water and extracted with ethyl acetate (3×50 mL). The combined extracts are dried over magnesium sulfate, filtered and concentrated to about 10 mL volume. The resulting mixture is purified via silica chromatography eluting with hexanes to 8:1 hexanes:ethyl acetate to give the title compound (1.65 g, 73%) as a colorless oil. MS ES 141 M−1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.8 mL
Type
reactant
Reaction Step Seven
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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